molecular formula C18H19N3O B5306049 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No. B5306049
M. Wt: 293.4 g/mol
InChI Key: FSNLUKVSXSCSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. TBOA is a potent blocker of glutamate transporters, which are responsible for regulating the levels of glutamate, a neurotransmitter, in the brain.

Mechanism of Action

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a potent blocker of glutamate transporters, specifically the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2). By blocking these transporters, this compound inhibits the reuptake of glutamate, leading to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors.
Biochemical and Physiological Effects:
The increased levels of glutamate caused by this compound have been shown to have both beneficial and detrimental effects. On one hand, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory. On the other hand, excessive glutamate release can lead to excitotoxicity, which is associated with neuronal damage and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its potency and specificity for glutamate transporters. This compound has been shown to be more effective than other glutamate transporter blockers, such as dihydrokainate and L-trans-pyrrolidine-2,4-dicarboxylate. However, one limitation of using this compound is its short half-life, which requires frequent administration in experiments.

Future Directions

There are several future directions for 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline research, including the development of more potent and selective glutamate transporter blockers, the investigation of the role of glutamate transporters in neurological disorders, and the potential therapeutic applications of glutamate transporter blockers in these disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the regulation of glutamate signaling in the brain.
In conclusion, this compound is a potent and specific glutamate transporter blocker that has been widely used in neuroscience research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. There are several future directions for this compound research, which may lead to new discoveries in the field of neuroscience and the development of new therapies for neurological disorders.

Synthesis Methods

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline can be synthesized using a two-step reaction. The first step involves the reaction of 4-tert-butylphenylhydrazine with ethyl oxalyl chloride to form the intermediate compound, 4-tert-butylphenylhydrazine-1,2-dicarbonyl chloride. The second step involves the reaction of the intermediate compound with 2-amino-5-nitrothiazole to form this compound.

Scientific Research Applications

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been widely used in neuroscience research to study the role of glutamate transporters in synaptic transmission. Glutamate is the most abundant neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)14-8-4-12(5-9-14)16-20-21-17(22-16)13-6-10-15(19)11-7-13/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNLUKVSXSCSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.